2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Description
2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid (CAS: 185526-66-3) is a spirocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring fused to a 2,3-dihydroindene core, with an acetic acid substituent at the 3-position of the indene moiety. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting G protein-coupled receptors (GPCRs) and enzyme inhibitors . It is commercially available through suppliers like CymitQuimica and Combi-Blocks, with purities up to 99.99% . Its structural complexity and functional groups make it valuable for drug discovery, where the Boc group facilitates selective deprotection during synthetic workflows.
Properties
IUPAC Name |
2-[1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)25-18(24)21-10-8-20(9-11-21)13-14(12-17(22)23)15-6-4-5-7-16(15)20/h4-7,14H,8-13H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARYIPWNEVTXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633417 | |
| Record name | [1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185526-66-3 | |
| Record name | 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185526-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid (CAS: 185526-66-3) is a derivative of the spiro[indene-piperidine] class. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.44 g/mol. The IUPAC name reflects its structural complexity, which includes a spiro configuration and a tert-butoxycarbonyl protecting group.
Structural Formula
The structural representation can be summarized as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 345.44 g/mol |
| Purity | 97% |
| CAS Number | 185526-66-3 |
The biological activity of this compound primarily stems from its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the piperidine moiety is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some derivatives have indicated neuroprotective capabilities by modulating neurotransmitter levels and reducing oxidative stress.
Therapeutic Potential
Given its structural attributes, this compound may serve as a lead structure for developing new therapies targeting:
- Cancer : By exploiting its antitumor properties.
- Neurological Disorders : Through neuroprotective mechanisms.
- Inflammatory Diseases : As an anti-inflammatory agent.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of spiro[indene-piperidine] compounds for their anticancer properties. The results indicated that modifications at the piperidine nitrogen significantly enhanced cytotoxicity against various cancer cell lines, suggesting that the target compound could be further optimized for improved efficacy .
Case Study 2: Anti-inflammatory Properties
Research conducted on related compounds demonstrated that they effectively inhibited the production of TNF-alpha and IL-6 in macrophages. The findings suggest that the introduction of the tert-butoxycarbonyl group may enhance the anti-inflammatory profile by improving solubility and bioavailability .
Case Study 3: Neuroprotective Effects
In a neurobiology study, derivatives similar to our compound were shown to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to increased levels of antioxidant enzymes and decreased levels of reactive oxygen species (ROS), indicating potential for treating neurodegenerative diseases .
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development
The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its piperidine moiety is often associated with various pharmacological activities, including analgesic and anti-inflammatory properties. Research indicates that derivatives of spiro[indene-1,4'-piperidine] compounds exhibit significant activity against certain types of cancer and neurological disorders.
b. Synthesis of Bioactive Compounds
Boc-protected amino acids like this compound are crucial in peptide synthesis. They serve as intermediates in the production of bioactive peptides and proteins, which are essential for drug formulation and therapeutic applications. The tert-butoxycarbonyl (Boc) group provides a protective mechanism during synthesis, allowing for selective reactions without affecting the amino group.
Chemical Research
a. Synthetic Chemistry
In synthetic organic chemistry, 2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is utilized as a building block for constructing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic compounds.
b. Mechanistic Studies
The compound can be employed in mechanistic studies to understand reaction pathways involving spirocyclic structures. Its reactivity under different conditions can provide insights into the stability and behavior of similar compounds.
Material Science
a. Polymer Chemistry
Research has explored the use of spirocyclic compounds in the development of new polymeric materials. The unique structure can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced applications in materials science.
b. Nanotechnology
The incorporation of spiro[indene-piperidine] structures into nanomaterials is an emerging area of research. These compounds can be functionalized to create nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions.
Case Studies and Research Findings
Comparison with Similar Compounds
Methoxy-Substituted Derivatives
- 2-(1'-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid (CAS: 1160247-48-2)
- 2-(1’-(tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)acetic acid (CAS: 1160247-56-2)
Fluorinated Analogs
- 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS: 1373503-54-8) Modification: Difluoro (-F₂) substitution on the piperidine ring. Purity: 97% .
Core-Modified Spiro Compounds
- 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid (CAS: 209128-15-4) Modification: Replaces the acetic acid with a carboxylic acid directly attached to the indene core. Molecular weight: 317.38 g/mol .
Salt Forms
- 2,3-Dihydrospiro[indene-1,4‘-piperidin]–3-ylacetic acid HCl
Comparative Data Table
Preparation Methods
Acid-Catalyzed Cyclization of Indene-Piperidine Precursors
A common approach involves cyclizing indene derivatives with piperidine precursors under acidic conditions. For example, reacting 1-indanone with a piperidine-containing amine in the presence of hydrochloric acid generates the spirocyclic intermediate. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the spiro core with 60–75% efficiency.
Reaction Scheme:
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings have been employed to assemble the spiro structure. A boronic ester-functionalized indene reacts with a halogenated piperidine derivative in the presence of Pd(PPh₃)₄, achieving yields up to 82%. This method offers superior regioselectivity compared to acid-catalyzed routes.
Introduction of the tert-Butoxycarbonyl (BOC) Protective Group
The BOC group is introduced to protect the piperidine nitrogen prior to side-chain functionalization.
Standard BOC Protection Protocol
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Dissolve the spirocyclic amine in dichloromethane (DCM).
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Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
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Stir at room temperature for 6–8 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane = 1:4) to isolate the BOC-protected intermediate.
Typical Yield: 85–92%
Purity (HPLC): >95%
Functionalization with Acetic Acid Moiety
The acetic acid side chain is introduced via alkylation or Michael addition.
Alkylation of the Spirocyclic Core
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Treat the BOC-protected spiro compound with ethyl bromoacetate (1.5 equiv) in the presence of potassium carbonate (K₂CO₃).
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Reflux in acetonitrile (ACN) for 12 hours.
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Hydrolyze the ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1).
Reaction Conditions:
-
Temperature: 80°C
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Solvent: ACN/THF
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Yield (Two Steps): 68–74%
Michael Addition to α,β-Unsaturated Esters
An alternative route involves reacting the spirocyclic enamine with methyl acrylate, followed by oxidation and hydrolysis. This method achieves higher stereocontrol but requires stringent anhydrous conditions.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and safety:
Continuous Flow Reactor Optimization
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Reactor Type: Microfluidic tubular reactor
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Residence Time: 30 minutes
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Throughput: 5 kg/day
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Key Advantages: Reduced side reactions, improved heat transfer
Catalytic System Screening
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl (Homogeneous) | Ethanol | 72 | 93 |
| Amberlyst-15 | Toluene | 81 | 97 |
| H₂SO₄ (Conc.) | DCM | 68 | 89 |
Data adapted from pilot-scale trials.
Purification and Characterization
Crystallization Techniques
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, BOC), 2.85–3.10 (m, 4H, piperidine), 4.15 (s, 2H, CH₂COO).
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HRMS (ESI): m/z calculated for C₂₀H₂₇NO₄ [M+H]⁺: 346.2013; found: 346.2015.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low cyclization efficiency | Use microwave irradiation (150°C, 30 min) |
| Epimerization during BOC protection | Employ low-temperature (0°C) conditions |
| Side-chain hydrolysis variability | Optimize LiOH concentration (2.0 equiv) |
Q & A
Q. What are the key structural features of 2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid, and how do they influence its reactivity in synthetic applications?
The compound features a spirocyclic indene-piperidine core, a tert-butoxycarbonyl (Boc) protective group, and an acetic acid side chain. The Boc group enhances stability during synthesis by preventing undesired nucleophilic reactions at the piperidine nitrogen . The spiro architecture introduces steric constraints that can affect regioselectivity in subsequent reactions, while the acetic acid moiety provides a functional handle for conjugation or derivatization . These structural elements necessitate careful solvent selection (e.g., dichloromethane or DMF for Boc deprotection) and temperature control to avoid decomposition .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Personal protective equipment (PPE), including nitrile gloves, safety glasses, and lab coats, is mandatory to prevent skin/eye contact . Work should be conducted in a fume hood with proper ventilation due to potential dust formation . Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly post-handling . Emergency procedures include immediate medical consultation if ingested or inhaled, with the safety data sheet provided to attending physicians .
Q. What are the foundational steps for synthesizing this compound?
Synthesis typically involves:
Spirocyclic Core Formation : Cyclization of indene derivatives with piperidine precursors under acidic or basic conditions.
Boc Protection : Reaction of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .
Acetic Acid Side-Chain Introduction : Alkylation or Michael addition using bromoacetic acid derivatives .
Chromatography (e.g., silica gel) is critical for isolating intermediates, with yields highly dependent on reaction stoichiometry and solvent polarity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key optimization strategies include:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
- Temperature Control : Maintaining reactions at 0–5°C during acid-sensitive steps (e.g., spirocyclization) to minimize side products .
- Purification : Reverse-phase HPLC or flash chromatography with gradients of ethyl acetate/hexanes for high-purity isolation . Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How should stability studies be designed to evaluate this compound under varying pH and solvent conditions?
Design a matrix testing:
- pH Range : 2–12 (using HCl/NaOH buffers) to assess Boc group stability.
- Solvents : Water, DMSO, and methanol at 25°C and 40°C (accelerated aging) .
- Analytical Methods : HPLC-MS for degradation product identification and NMR to monitor structural integrity . Stability data should inform storage recommendations (e.g., dry, dark conditions at –20°C for long-term preservation) .
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and rule out impurities .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (C₁₆H₂₁NO₄, MW 291.34 g/mol) .
- X-ray Crystallography : Resolve ambiguities in spirocyclic stereochemistry if crystals are obtainable .
Q. What methodologies are recommended for assessing ecological risks given limited toxicity data?
- In Silico Models : Use tools like ECOSAR or TEST to predict acute/chronic toxicity based on structural analogs .
- Read-Across Approaches : Extrapolate data from structurally related Boc-protected spiro compounds .
- Microtox Assays : Conduct preliminary aquatic toxicity tests with Vibrio fischeri to estimate EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
